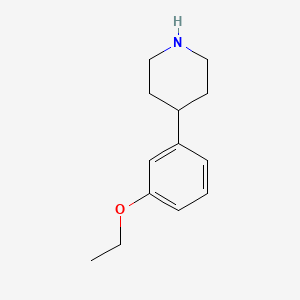
4-(3-Ethoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxyphenyl)piperidine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)piperidine typically involves the construction of the piperidine ring via cycloaddition methods. One common approach is the [3+3] cycloaddition method, which is considered a vital strategy for synthesizing piperidine derivatives . Another method involves the hydrogenation of pyridine derivatives using palladium and rhodium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-(3-Ethoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that piperidine derivatives can interact with various enzymes and receptors in the body, influencing biological processes such as neurotransmission and cell signaling . For example, piperidine derivatives have been shown to modulate the activity of the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Dihydropyridine: A partially saturated derivative of pyridine, often used in pharmaceuticals.
Piperidine: The parent compound of 4-(3-Ethoxyphenyl)piperidine, widely used in organic synthesis and drug development.
Uniqueness
This compound is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research and development.
Properties
CAS No. |
946714-06-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-5,10-11,14H,2,6-9H2,1H3 |
InChI Key |
VDNHZDJFNHSMQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















